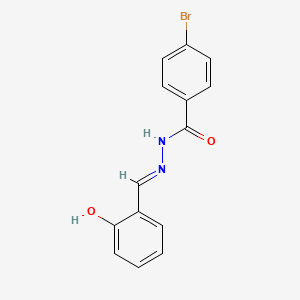
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic compound of interest in various scientific disciplines, including medicinal chemistry and pharmacology. This compound exhibits a unique structure that allows it to interact with specific molecular targets, making it a subject of research for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone involves multiple steps:
Starting Materials: : The synthesis begins with 2,6-dimethylphenyl and 2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.
Reaction Steps: : The reaction involves the formation of an amide bond through a condensation reaction, typically facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
Purification: : The crude product is purified through column chromatography to yield the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, and ensuring cost-effective production through the efficient use of reagents and solvents. Continuous flow chemistry and automated purification systems may be employed to enhance productivity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the methyl groups might be converted to hydroxyl or carboxyl groups under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, particularly at positions that allow for functional group modifications.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles, often under basic conditions to facilitate the substitution.
Major Products
Oxidation: : Corresponding alcohols or carboxylic acids.
Reduction: : Alcohol derivatives of the original compound.
Substitution: : Modified compounds with different functional groups at targeted positions.
科学的研究の応用
This compound finds applications across several research domains:
Chemistry: : As a building block for the synthesis of more complex molecules, offering diverse functionalization possibilities.
Biology: : Studying its interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential therapeutic agent, particularly in areas such as neuropharmacology, given its structure similar to known psychoactive compounds.
Industry: : Utilized in the development of new materials, including polymers and advanced organic compounds.
作用機序
Molecular Targets and Pathways
The mechanism of action of (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone involves its binding to specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine and piperidine rings facilitate its interaction with receptor sites, potentially modulating signal transduction pathways. Detailed studies on binding affinities and functional assays are needed to elucidate the precise molecular mechanisms.
類似化合物との比較
Similar Compounds
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-fluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone: : Similar in structure but with fluorine instead of trifluoromethyl.
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-chloromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone: : Contains a chloromethyl group, affecting its reactivity and biological interactions.
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-methyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone: : Lacks the trifluoromethyl group, influencing its chemical properties and applications.
Highlighting Uniqueness
The trifluoromethyl group in (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone enhances its lipophilicity and metabolic stability, making it distinct from similar compounds. This feature could potentially lead to different pharmacokinetic and pharmacodynamic profiles, which are crucial in drug development.
特性
IUPAC Name |
(2,6-dimethylphenyl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O/c1-17-5-4-6-18(2)23(17)24(33)30-11-9-21(10-12-30)32-14-13-31(16-19(32)3)22-8-7-20(15-29-22)25(26,27)28/h4-8,15,19,21H,9-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZTUUHWKPPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(C=CC=C3C)C)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol](/img/structure/B2681061.png)
![(2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2681062.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2681064.png)


![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)

![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)
